(+)-Germacrone-4,5-epoxide
Description
(4S,5S)-(+)-Germacrone-4,5-epoxide is a bicyclic sesquiterpene epoxide predominantly isolated from Curcuma species, including C. wenyujin, C. kwangsiensis, and C. aromatica . Its molecular formula is C₁₅H₂₂O₂ (molecular weight: 234.33), featuring a germacrane skeleton with a 4,5-epoxide functional group . This compound is thermally unstable and undergoes transannular cyclization under acidic, basic, or thermal conditions to form eudesmane-, guaiane-, or secoguaiane-type derivatives . It is recognized as a key marker for quality control in Curcuma-derived herbal medicines due to its species-specific abundance .
Structure
3D Structure
Properties
IUPAC Name |
6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVRYKQVZGSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction Methods
Isolation from Curcuma aromatica
(+)-Germacrone-4,5-epoxide (C₁₅H₂₂O₂) was first isolated from fresh rhizomes of Curcuma aromatica Salisb. (Zingiberaceae) through chromatographic techniques. The process involves:
- Solvent Extraction : Fresh rhizomes are macerated in methanol or ethanol, followed by filtration and solvent evaporation.
- Column Chromatography : The crude extract is fractionated using silica gel columns with gradient elution (hexane/ethyl acetate).
- Epoxide Identification : The compound is identified via NMR (¹H and ¹³C) and HR-ESI-MS, with characteristic signals at δH 1.22 (singlet methyl) and δC 19.4.
Yields from this method range from 0.2–0.5% (w/w), depending on plant age and extraction conditions.
Extraction from Zedoariae Rhizoma
An alternative source is Zedoariae Rhizoma (a traditional medicinal plant), where germacrone-4,5-epoxide occurs alongside germacrone and zedoarondiol. The isolation protocol mirrors that of C. aromatica, but with an additional step of preparative TLC for purifying oxygenated derivatives.
Synthetic Preparation Methods
Epoxidation of Germacrone
The most common synthetic route involves epoxidizing germacrone (C₁₅H₂₂O), a naturally abundant sesquiterpene.
Reaction Conditions
- Epoxidizing Agent : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C.
- Stereoselectivity : The (4S,5S)-epoxide configuration is achieved via stereospecific oxidation, guided by the germacrane skeleton’s conformational rigidity.
- Yield : 65–75% after silica gel purification.
Mechanistic Insights
The epoxidation proceeds through a concerted mechanism, with m-CPBA’s electrophilic oxygen attacking the electron-rich 4,5-double bond of germacrone. The transition state favors syn addition, preserving the ten-membered ring’s geometry.
Biomimetic Synthesis Approaches
Polyene Cyclization Strategies
Drawing from terpene biosynthesis, biomimetic routes utilize geranylgeranyl pyrophosphate (GGPP)-like precursors. A notable example involves:
- Epoxidation of Farnesol Derivatives : Epoxyfarnesyl acetate is cyclized using Lewis acids (e.g., SnCl₄).
- Cationic Cyclization : The epoxide’s ring strain drives regioselective cyclization, forming the germacrane skeleton.
This method achieves 50–60% enantiomeric excess (ee), necessitating chiral auxiliaries for higher stereocontrol.
Data Tables
Table 1: Natural Sources of this compound
| Source | Part Used | Yield (% Dry Weight) | Reference |
|---|---|---|---|
| Curcuma aromatica | Rhizomes | 0.3–0.5 | |
| Zedoariae Rhizoma | Rhizomes | 0.2–0.4 |
Table 2: Synthetic Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxidation (m-CPBA) | DCM, 0°C, 2 h | 70 | 95 |
| Biomimetic Cyclization | SnCl₄, −20°C, 12 h | 55 | 85 |
Chemical Reactions Analysis
Transannular Cyclization
(+)-Germacrone-4,5-epoxide is highly reactive in transannular cyclization reactions, particularly under acidic conditions, yielding guaiane-type and secoguaiane-type sesquiterpenes .
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Acidic Conditions: When treated with acetic acid (AcOH) at 100°C, this compound produces a mixture of sesquiterpenes . For example, treatment with acetic acid yields compounds 3, 4, 5, 6, and 7 with varying yields .
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Basic Conditions: Under basic conditions, treating (4S,5S)-Germacrone-4,5-epoxide yields different products, including an isomer of the starting material and eudesmane-type derivatives .
Reaction Mechanisms
The chemical reactions of this compound involve specific mechanisms that dictate the formation of various products.
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Acid-Catalyzed Cyclization: The transannular cyclization process involves protonation of the epoxide oxygen, leading to ring cleavage and the formation of new carbon-carbon bonds. The reaction proceeds through transition states, such as cross and parallel conformations, influencing the stereochemical outcome .
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Lewis Acid-Induced Reactions: Lewis acids such as GaCl3 can induce the opening of the epoxide ring, leading to products like gajutsulactone A and diketones .
Examples of Chemical Reactions
The following table summarizes some specific chemical reactions of this compound and their products.
Analytical Techniques
Various analytical techniques are employed to identify and characterize the products of this compound reactions.
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Spectroscopy: High-resolution mass spectrometry (HR-MS), 1D-NMR, 2D-NMR, and circular dichroism (CD) are used to determine the structures of new compounds .
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Chromatography: High-performance liquid chromatography (HPLC) with a PDA detector is used for simultaneous analysis of this compound and related compounds .
Scientific Research Applications
(+)-Germacrone-4,5-epoxide is a sesquiterpene compound derived primarily from plants such as Curcuma cf. viridiflora and Curcuma aromatica. It features a unique bicyclic structure with a cyclodecane ring substituted with an isopropyl group and two methyl groups. The compound has a molecular formula of and a molecular weight of approximately 234.34 g/mol.
Research Applications
This compound has garnered interest in diverse scientific fields because of its unique structural and chemical properties.
Pharmaceuticals
- Anti-cancer Properties Research indicates that germacrone-4,5-epoxide exhibits significant biological activity, particularly in cancer research, making it a candidate for further drug development aimed at treating various malignancies.
- (4S,5S)-(+)-Germacrone-4,5-epoxide inhibits certain subtypes of cytochrome P450 (CYP) .
- It may have applications against subacute sclerosing panencephalitis and may restore depressed immune responses in patients after irradiation, as well as reduce the replication of theiler's virus .
Organic Chemistry
- Synthetic uses Germacrone-4,5-epoxide can undergo reactions that lead to various sesquiterpene derivatives and other functionalized compounds, expanding its utility in synthetic organic chemistry.
- Transannular Cyclizations Transannular cyclizations of germacrone-4,5-epoxide can occur under acidic, thermal, and basic conditions, yielding different products including eudesmane-type sesquiterpenes . Under basic conditions, the treatment of (4S,5S)-Germacrone-4,5-epoxide yields four products, two of which were new compounds .
Agriculture
- Insecticidal/Acaricidal Germacrone derivatives, including germacrone-4,5-epoxide, are investigated for their insecticidal and acaricidal properties . The presence of an epoxy function located in the , position to the carbonyl group enhances the ixodicidal activity .
Biosynthesis
- T-A cyclizations of germacrone-4,5-epoxide are important for the biosynthesis of various types of sesquiterpenes in plants and can be performed under acidic or thermal conditions . Guaiane and its related compounds are thought to be obtained from (4 S,5 S)-germacrone-4,5-epoxide by T-A cyclization in Curcuma sp. plants .
Physicochemical Properties
Mechanism of Action
The mechanism of action of (+)-Germacrone-4,5-epoxide involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways. This reactivity underlies its biological effects, including its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Key Observations :
- The 4,5-epoxide group in (4S,5S)-(+)-germacrone-4,5-epoxide increases its reactivity compared to germacrone and curcumenone.
- Unlike furanodiene, which undergoes [3,3]-sigmatropic rearrangement, (4S,5S)-(+)-germacrone-4,5-epoxide undergoes transannular cyclization, yielding structurally distinct products .
Cytochrome P450 (CYP) Inhibition
(4S,5S)-(+)-Germacrone-4,5-epoxide exhibits potent inhibitory effects on specific CYP isoforms, outperforming other sesquiterpenes:
Key Findings :
Anti-Inflammatory Activity
In human benign prostatic hyperplasia (BPH-1) cells, (4S,5S)-(+)-germacrone-4,5-epoxide significantly suppresses prostaglandin E2 (PGE2) levels (IC₅₀: 12.5 µM), outperforming germacrone (IC₅₀: >50 µM) .
Analytical Performance in HPLC
Quantitative analysis of (4S,5S)-(+)-germacrone-4,5-epoxide requires optimized HPLC conditions due to its instability. Key parameters compared to other sesquiterpenes:
| Compound | Retention Time (min) | Relative Response Factor (RRF) vs. Curdione | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| (4S,5S)-(+)-Germacrone-4,5-epoxide | 18.24 | 0.287 | 0.10 | 0.30 |
| Germacrone | 25.45 | 0.067 | 0.32 | 0.98 |
| Furanodiene | 9.40 | 0.078 | 0.15 | 0.45 |
| Curcumenone | 22.40 | 0.270 | 0.08 | 0.24 |
Conditions: Gemini C18 column, 0.1% formic acid/acetonitrile gradient, 244 nm detection .
Notes:
- (4S,5S)-(+)-Germacrone-4,5-epoxide has a higher RRF than germacrone, enabling sensitive quantification despite its instability .
- Curdione is preferred as a reference standard due to its stability (RSD <4.5% across columns) .
Occurrence in Curcuma Species
(4S,5S)-(+)-Germacrone-4,5-epoxide is a species-specific marker:
Implications :
- Its high abundance in C. wenyujin makes it a critical marker for authenticating herbal products .
Q & A
Q. What are the standard methods for isolating (+)-Germacrone-4,5-epoxide from natural sources?
this compound is typically isolated from Curcuma species (e.g., Curcuma wenyujin) using sequential chromatographic techniques. Key steps include:
- Silica gel column chromatography for preliminary separation of crude extracts.
- Medium-pressure liquid chromatography (MPLC) and reverse-phase HPLC for further purification.
- Structural confirmation via 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) and comparison with published spectral data .
- Note: Isolation efficiency depends on solvent systems (e.g., hexane/ethyl acetate gradients) and plant material preprocessing .
Q. How is the structural identity of this compound validated in synthetic or natural samples?
Validation requires:
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₁₅H₂₂O₂, MW 234.33).
- Stereochemical analysis via NOESY NMR to confirm the (4S,5S) configuration.
- X-ray crystallography (if crystalline) for absolute configuration determination, though this is rare due to the compound’s oily nature .
Q. What biological activities have been reported for this compound?
Documented activities include:
- Cytochrome P450 (CYP) inhibition , particularly against isoforms involved in drug metabolism .
- Anti-HIV activity via interference with gp120/CD4 binding (EC₅₀ values in nanomolar range) .
- Anti-leukemic effects demonstrated in cell line studies (e.g., apoptosis induction in leukemia cells) .
Advanced Research Questions
Q. How can transannular cyclizations of this compound be optimized to yield specific sesquiterpene skeletons?
- Reaction conditions : Use Brønsted/Lewis acids (e.g., H₂SO₄, BF₃·OEt₂) or Ti(III) to trigger cyclization. For example:
- Ti(III)-mediated reactions yield guaiane-type sesquiterpenes (e.g., zedoarondiol).
- H₂SO₄ promotes secoguaiane derivatives via carbocation rearrangements .
Q. What methodologies elucidate the mechanism of CYP inhibition by this compound?
- Enzyme kinetics : Measure IC₅₀ values using recombinant CYP isoforms (e.g., CYP3A4) and fluorogenic substrates.
- Molecular docking : Simulate binding interactions with CYP active sites (e.g., hydrophobic pockets accommodating the epoxide group) .
- Gene expression profiling : Assess CYP mRNA levels in treated hepatocytes to distinguish direct inhibition from transcriptional downregulation .
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Cross-validate findings : Replicate results in orthogonal assays (e.g., fluorescence-based and radiometric CYP inhibition assays) .
- Meta-analysis : Compare structural analogs (e.g., germacrone vs. its epoxides) to isolate the epoxide group’s contribution to activity .
Q. What strategies stabilize this compound during long-term storage and experiments?
- Storage : Store at -20°C in powder form (stable for 2 years) or -80°C in solvent (stable for 1 year).
- Avoid peroxidation : Use antioxidant additives (e.g., BHT) in lipid-rich matrices and monitor peroxide formation via iodometric titration .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
Methodological Challenges and Solutions
Q. How can computational chemistry rationalize the structural diversity of this compound derivatives?
- DFT calculations : Model carbocation intermediates to predict cyclization pathways (e.g., 1,2-hydride shifts vs. Wagner-Meerwein rearrangements).
- Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar solvents stabilize ionic intermediates) .
Q. What statistical approaches are critical for analyzing bioactivity data in this compound studies?
- Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., epoxide position) with activity .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₁₅H₂₂O₂ | |
| Molecular weight | 234.33 g/mol | |
| Boiling point | 340.8 ± 41.0 °C (760 mmHg) | |
| LogP | 3.12 | |
| Topological polar surface | 23.55 Ų |
Table 2. Representative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
